An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methoxypyridine
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxypyridine is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine scaffold imparts unique electronic properties and metabolic stability to molecules containing this moiety. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, process development, and formulation. This guide provides a comprehensive overview of the key physical characteristics of 4-Fluoro-2-methoxypyridine, supported by established scientific principles and experimental methodologies.
The pyridine ring is a prevalent structural motif in a vast array of pharmaceuticals and bioactive compounds. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. The methoxy group, on the other hand, can modulate solubility and receptor binding interactions. Consequently, 4-Fluoro-2-methoxypyridine serves as a valuable building block for the synthesis of novel therapeutic agents.
Core Physical Properties
A thorough understanding of the physical properties of a chemical compound is the bedrock of its application in research and development. These properties dictate the conditions required for handling, storage, reactions, and formulation. The key physical properties of 4-Fluoro-2-methoxypyridine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| CAS Number | 96530-81-3 | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 22-23 °C at 2 Torr | [3] |
| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | Not available | |
| Melting Point | Data not consistently available | [2] |
| Solubility | Good solubility in organic solvents (e.g., ethanol, ether); Limited solubility in water. | [2] |
Experimental Determination of Physical Properties
To ensure the accuracy and reliability of physical property data, standardized experimental procedures must be employed. The following section details the methodologies for determining the key physical properties of a liquid organic compound like 4-Fluoro-2-methoxypyridine.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a novel or sparsely characterized compound, experimental determination is crucial.
Methodology: Capillary Method (Siwoloboff Method)
This micro-scale method is ideal for determining the boiling point of small quantities of a liquid.
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Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and a rubber band or wire for attachment.
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Procedure:
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A small amount of 4-Fluoro-2-methoxypyridine (a few drops) is placed in the small test tube.
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The capillary tube is placed, open end down, into the liquid in the test tube.
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The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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The heating is discontinued, and the liquid is allowed to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
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Causality: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external pressure. As the liquid is heated, its vapor pressure increases. The bubbles emerging from the capillary indicate that the vapor pressure of the sample has exceeded the pressure of the trapped air in the capillary. Upon cooling, the vapor pressure of the sample decreases. When the vapor pressure of the sample equals the atmospheric pressure, the liquid is drawn into the capillary tube.
Diagram: Boiling Point Determination using the Capillary Method
Caption: Steps for Density Determination.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Qualitative and Semi-Quantitative Determination
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Apparatus: Small test tubes, vortex mixer, and a set of common laboratory solvents (e.g., water, ethanol, diethyl ether, dichloromethane, acetone).
-
Procedure:
-
A small, measured amount of 4-Fluoro-2-methoxypyridine (e.g., 10 mg) is placed in a test tube.
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A small volume of the solvent (e.g., 1 mL) is added.
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The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).
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The mixture is visually inspected for the presence of undissolved solute.
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If the solute dissolves completely, it is reported as "soluble." If not, it is reported as "sparingly soluble" or "insoluble." [5] Causality: The principle of "like dissolves like" is the guiding concept. The solubility of 4-Fluoro-2-methoxypyridine in various solvents is determined by the balance of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and the solvent molecules. Its good solubility in organic solvents is due to the presence of the pyridine ring and the methoxy group, which can engage in favorable interactions with organic solvent molecules. Its limited solubility in water is expected due to the predominantly nonpolar character of the molecule.
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Spectral Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 4-Fluoro-2-methoxypyridine is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon atom attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. [6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
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Expected Absorptions: The FT-IR spectrum of 4-Fluoro-2-methoxypyridine is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and a strong C-F stretching band. [7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
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Expected Fragmentation: The mass spectrum of 4-Fluoro-2-methoxypyridine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of a methyl group from the methoxy moiety, loss of CO, and cleavage of the pyridine ring. [8]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Fluoro-2-methoxypyridine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). [9]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of in accordance with local, state, and federal regulations.
GHS Hazard Statements: Based on available data for similar compounds, 4-Fluoro-2-methoxypyridine is expected to have the following GHS hazard classifications:
-
Flammable liquid and vapor. [11]* Harmful if swallowed. [11]* Harmful in contact with skin. [11]* Causes skin irritation. [11]* Causes serious eye irritation. [11]* Harmful if inhaled. [11]* May cause respiratory irritation. [11]
Conclusion
4-Fluoro-2-methoxypyridine is a key building block in modern drug discovery, and a thorough understanding of its physical properties is essential for its effective application. This guide has provided a detailed overview of its core physical characteristics, the experimental methodologies for their determination, an analysis of its expected spectral data, and crucial safety and handling information. By adhering to the principles and procedures outlined herein, researchers, scientists, and drug development professionals can confidently and safely utilize this versatile compound in their synthetic endeavors.
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